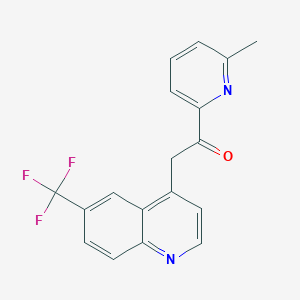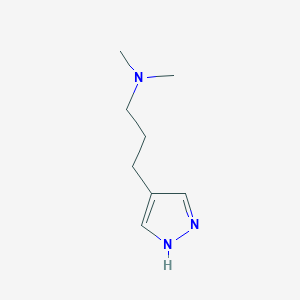
(R)-2-(1H-Pyrrol-1-yl)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1H-Pyrrol-1-yl)pentanal: is an organic compound that features a pyrrole ring attached to a pentanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1H-Pyrrol-1-yl)pentanal typically involves the reaction of pyrrole with an appropriate aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where pyrrole is reacted with a pentanal derivative in the presence of a catalyst to form the desired product.
Industrial Production Methods: Industrial production of ®-2-(1H-Pyrrol-1-yl)pentanal may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure systems, temperature control, and continuous monitoring of the reaction progress.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ®-2-(1H-Pyrrol-1-yl)pentanal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in ®-2-(1H-Pyrrol-1-yl)pentanol.
Substitution: The compound can participate in substitution reactions where the pyrrole ring or the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as ®-2-(1H-Pyrrol-1-yl)pentanol.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ®-2-(1H-Pyrrol-1-yl)pentanal is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of ®-2-(1H-Pyrrol-1-yl)pentanal, particularly in the development of new drugs.
Industry: In the industrial sector, ®-2-(1H-Pyrrol-1-yl)pentanal is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(1H-Pyrrol-1-yl)pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
- 4-(1H-Pyrrol-1-yl)phenol
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness: ®-2-(1H-Pyrrol-1-yl)pentanal is unique due to its specific structural configuration and the presence of both a pyrrole ring and an aldehyde group
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2R)-2-pyrrol-1-ylpentanal |
InChI |
InChI=1S/C9H13NO/c1-2-5-9(8-11)10-6-3-4-7-10/h3-4,6-9H,2,5H2,1H3/t9-/m1/s1 |
Clave InChI |
QLPIZKKHQJMPRJ-SECBINFHSA-N |
SMILES isomérico |
CCC[C@H](C=O)N1C=CC=C1 |
SMILES canónico |
CCCC(C=O)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)


-](/img/structure/B12872964.png)




![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)


![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)

